molecular formula C10H8N2S B016303 Acetonitrile, (1H-indol-3-ylthio)- CAS No. 61021-51-0

Acetonitrile, (1H-indol-3-ylthio)-

Cat. No. B016303
CAS RN: 61021-51-0
M. Wt: 188.25 g/mol
InChI Key: NYJACYLXVJMNOM-UHFFFAOYSA-N
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Description

“Acetonitrile, (1H-indol-3-ylthio)-” is a compound that combines acetonitrile and indole . Acetonitrile, often abbreviated MeCN (methyl cyanide), is the simplest organic nitrile . It is a colorless liquid and is mainly produced as a byproduct of acrylonitrile manufacture . The compound “(1H-indol-3-ylthio)acetonitrile” is a white waxy crystal with a molecular formula of C10H8N2S and a molecular weight of 188.25 .


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis .


Molecular Structure Analysis

The molecular structure of acetonitrile is CH3CN . The molecular structure of (1H-indol-3-ylthio)acetonitrile is C10H8N2S .


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . It can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . The cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .


Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a molecular weight of 41.053 g·mol−1, a density of 0.786 g/cm3 at 25°C, a melting point of −46 to −44 °C, and a boiling point of 81.3 to 82.1 °C . The compound “(1H-indol-3-ylthio)acetonitrile” is a white waxy crystal with a molecular weight of 188.25 .

Safety And Hazards

Acetonitrile is highly flammable and causes serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, avoiding breathing mist or vapors, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions of research involving acetonitrile, (1H-indol-3-ylthio)-, could involve further exploration of its synthesis methods, particularly in the field of electrochemical conversions . Additionally, the development of new compounds using acetonitrile as a building block is a promising area of research .

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJACYLXVJMNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404895
Record name Acetonitrile, (1H-indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, (1H-indol-3-ylthio)-

CAS RN

61021-51-0
Record name Acetonitrile, (1H-indol-3-ylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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